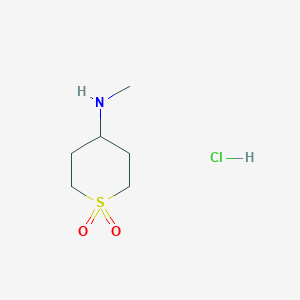
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the CAS Number: 926189-44-8 . It has a molecular weight of 368.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-fluoro-3-(4-morpholinylsulfonyl)benzoic acid . The InChI code for this compound is 1S/C11H11BrFNO5S/c12-7-5-8(11(15)16)10(13)9(6-7)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 368.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves the introduction of a bromine and a fluorine atom onto a benzoic acid ring, followed by the addition of a morpholine-4-sulfonyl group. The synthesis will be carried out in several steps, including protection of the carboxylic acid group, bromination, fluorination, and sulfonation.", "Starting Materials": [ "Benzoic acid", "Morpholine", "Sulfonyl chloride", "Bromine", "Potassium fluoride", "Dimethylformamide", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Protection of the carboxylic acid group using acetic anhydride and sodium acetate in dimethylformamide", "Bromination of the protected benzoic acid using bromine and hydrochloric acid in acetic acid", "Fluorination of the brominated benzoic acid using potassium fluoride in dimethylformamide", "Deprotection of the carboxylic acid group using sodium hydroxide in ethanol", "Sulfonation of the deprotected benzoic acid using morpholine and sulfonyl chloride in dimethylformamide" ] } | |
CAS RN |
926189-44-8 |
Product Name |
5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid |
Molecular Formula |
C11H11BrFNO5S |
Molecular Weight |
368.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



